Home > Products > Screening Compounds P60954 > Gavestinel sodium
Gavestinel sodium - 153436-38-5

Gavestinel sodium

Catalog Number: EVT-268913
CAS Number: 153436-38-5
Molecular Formula: C18H12Cl2N2NaO3
Molecular Weight: 398.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gavestinel sodium, also known as GV150526A, is a synthetic compound classified as a selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. [, , ] Its primary role in scientific research is as a tool to investigate the function of the NMDA receptor and the potential therapeutic benefits of modulating its activity. [, , ]

Glycine

  • Compound Description: Glycine is an endogenous amino acid that acts as a co-agonist at the NMDA receptor's glycine site. [, , ]
  • Relevance: Gavestinel sodium acts as a selective antagonist at the glycine site of the NMDA receptor, directly competing with glycine. [, , ] Therefore, understanding glycine's role is crucial for elucidating gavestinel sodium's mechanism of action.

D-Serine

  • Compound Description: D-serine is another endogenous co-agonist at the NMDA receptor's glycine site. [, ]
  • Relevance: While gavestinel sodium primarily targets the glycine-binding site, research suggests that modulating D-serine levels can influence the effects of glycine site antagonists like gavestinel sodium in models of drug addiction. [, ]

Phencyclidine (PCP)

  • Compound Description: Phencyclidine is a dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist, blocking the ion channel. []
  • Relevance: Research compared the behavioral effects of gavestinel sodium to those of PCP to assess its abuse potential. Results indicate that, despite some behavioral activity, gavestinel sodium lacks PCP-like effects and likely has low abuse liability. []

Kynurenic Acid

  • Compound Description: Kynurenic acid is a tryptophan metabolite and an antagonist at various glutamate receptors, including NMDA receptors. []
  • Relevance: Like gavestinel sodium, kynurenic acid exhibits inhibitory effects on cytosolic sulfotransferases (SULTs). [] This shared activity suggests potential interactions with SULT enzymes for both compounds.

5,7-Dichlorokynurenic Acid and L689,560

  • Compound Description: These compounds are kynurenic acid derivatives. 5,7-Dichlorokynurenic acid preferentially inhibits hSULT1A1, while L689,560 preferentially inhibits hSULT1B1. []
  • Relevance: These derivatives, alongside gavestinel sodium, highlight the potential for structural modifications of kynurenic acid to achieve selectivity for specific SULT isoforms. []

Balsalazide, Olsalazine

  • Compound Description: Balsalazide and olsalazine are drugs used to treat ulcerative colitis. []
  • Relevance: Research identified these compounds as novel substrates of organic anion transporting polypeptide (OATP) 2B1, alongside gavestinel sodium. [] This finding suggests that all three compounds might share transport mechanisms and potential for drug-drug interactions involving OATP2B1.
Source and Classification

Gavestinel sodium is classified as a small molecule drug that acts as an antagonist at the glycine site of the N-methyl-D-aspartate receptor. It was developed by GlaxoSmithKline for potential therapeutic use in conditions such as acute intracerebral hemorrhage and ischemic stroke. Despite its initial promise in preclinical studies demonstrating neuroprotective effects, subsequent clinical trials revealed no significant efficacy in treating ischemic stroke, leading to its discontinuation in further development .

Synthesis Analysis

The synthesis of gavestinel involves substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This modification was essential for enhancing its binding affinity to the NMDA receptor's glycine site. The compound is synthesized through various organic chemistry techniques that typically involve multiple steps of reaction conditions such as temperature control and solvent selection to ensure high purity and yield .

Molecular Structure Analysis

Gavestinel sodium has the molecular formula C18H12Cl2N2NaO3C_{18}H_{12}Cl_{2}N_{2}NaO_{3} and a molar mass of approximately 375.21 g/mol. The structure features two chlorine atoms and a sodium ion, which contribute to its solubility and interaction with biological systems. The three-dimensional structure can be represented using various chemical notation systems like SMILES or InChI, which help in visualizing its spatial configuration .

Structural Features

  • Core Structure: Indole-based framework.
  • Functional Groups: Presence of carboxylate and halogen substituents.
  • Binding Characteristics: High affinity for the glycine site on the NMDA receptor complex.
Chemical Reactions Analysis

Gavestinel undergoes various chemical interactions primarily related to its role as a receptor antagonist. It competes with glycine for binding to the NMDA receptor, effectively inhibiting receptor activation by glutamate under pathological conditions such as ischemia. Its limited solubility in aqueous environments necessitates formulation strategies that often involve dimethyl sulfoxide or dextrose solutions during administration in clinical settings .

Mechanism of Action

The mechanism of action of gavestinel revolves around its competitive inhibition at the glycine site of the NMDA receptor. By binding to this site, it prevents glycine from activating the receptor, thereby reducing calcium influx into neurons that can lead to excitotoxicity—a process implicated in neurodegenerative conditions and acute brain injuries such as strokes. Preclinical studies indicated that gavestinel could reduce infarct size significantly when administered shortly after ischemic events .

Physical and Chemical Properties Analysis

Gavestinel sodium exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in saline; often prepared in dextrose solutions.
  • Stability: Sensitive to light; requires protection during storage and administration.
  • pH Sensitivity: Optimal activity is often maintained within specific pH ranges typical of physiological conditions.

These properties are critical for ensuring effective delivery and therapeutic efficacy when administered to patients .

Applications

Despite its discontinuation in further clinical development due to lack of efficacy in large trials, gavestinel sodium has been studied extensively for its potential applications in:

  • Neuroprotection: As a treatment modality for acute ischemic stroke.
  • Research Tool: Used in preclinical models to study NMDA receptor functions and excitotoxicity mechanisms.

The insights gained from studies involving gavestinel have contributed significantly to understanding NMDA receptor pharmacology and the challenges associated with developing effective neuroprotective agents .

Properties

CAS Number

153436-38-5

Product Name

Gavestinel sodium

IUPAC Name

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

Molecular Formula

C18H12Cl2N2NaO3

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+;

InChI Key

OBPMZHMRJJJUBC-UHDJGPCESA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

Synonyms

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.